Ketazolam-13C,d3

Catalog No.
S13966150
CAS No.
M.F
C20H17ClN2O3
M. Wt
372.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketazolam-13C,d3

Product Name

Ketazolam-13C,d3

IUPAC Name

11-chloro-2-methyl-12b-phenyl-8-(trideuterio(113C)methyl)-6H-[1,3]oxazino[3,2-d][1,4]benzodiazepine-4,7-dione

Molecular Formula

C20H17ClN2O3

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C20H17ClN2O3/c1-13-10-18(24)23-12-19(25)22(2)17-9-8-15(21)11-16(17)20(23,26-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3/i2+1D3

InChI Key

PWAJCNITSBZRBL-JVXUGDAPSA-N

Canonical SMILES

CC1=CC(=O)N2CC(=O)N(C3=C(C2(O1)C4=CC=CC=C4)C=C(C=C3)Cl)C

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)CN2C(=O)C=C(OC2(C3=C1C=CC(=C3)Cl)C4=CC=CC=C4)C

Ketazolam-13C,d3 is a labeled derivative of ketazolam, a benzodiazepine compound primarily used for its anxiolytic and muscle relaxant properties. The molecular formula for Ketazolam-13C,d3 is C19H14D3ClN2O3C_{19}H_{14}D_3ClN_2O_3 with a molecular weight of approximately 372.82 g/mol. This compound incorporates stable isotopes of carbon and deuterium, making it valuable for pharmacokinetic studies and tracing metabolic pathways in biological systems. Ketazolam itself is known to be metabolized into diazepam, which further breaks down into demoxepam and desmethyldiazepam, thus influencing its pharmacological effects and duration of action .

Typical of benzodiazepines, including:

  • Oxidation: Ketazolam can be oxidized to form sulfoxides or sulfones.
  • Reduction: It may also be reduced to yield thiol derivatives.
  • Substitution: The amino and hydroxyl groups present in the molecular structure can participate in nucleophilic substitution reactions.

These reactions are influenced by the presence of specific reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

Ketazolam-13C,d3 exhibits similar biological activities to its parent compound, ketazolam. It acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid neurotransmission. This mechanism leads to increased chloride ion conductance across neuronal membranes, resulting in anxiolytic, sedative, and muscle relaxant effects . The pharmacological profile includes potential applications in treating anxiety disorders and muscle spasms.

The synthesis of Ketazolam-13C,d3 typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the benzodiazepine core: This involves cyclization reactions that create the fused ring structure characteristic of benzodiazepines.
  • Incorporation of isotopes: The introduction of stable isotopes (carbon-13 and deuterium) is achieved during specific synthetic steps, often through the use of labeled reagents or via isotopic exchange methods.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for analytical applications .

Ketazolam-13C,d3 is primarily used in research settings, particularly in:

  • Metabolic studies: Its isotopic labeling allows for tracking metabolic pathways and understanding drug metabolism in vivo.
  • Analytical chemistry: It serves as a standard in mass spectrometry and other analytical techniques to quantify ketazolam levels in biological samples.
  • Pharmacokinetics: Researchers utilize it to study absorption, distribution, metabolism, and excretion profiles of ketazolam derivatives .

Studies have shown that Ketazolam interacts with various neurotransmitter systems beyond the gamma-aminobutyric acid system. Its interactions may lead to enhanced effects when combined with other central nervous system depressants such as opioids or alcohol. Careful consideration is necessary due to potential additive sedative effects which could result in increased risks of respiratory depression or overdose .

Several compounds exhibit structural and functional similarities to Ketazolam-13C,d3. These include:

Compound NameIUPAC NameUnique Features
Diazepam7-chloro-1-methyl-5-(2'-oxo-1',2'-dihydro-3'H-[1,3]benzodiazepin-2'-yl)-1H-benzodiazepineWidely used anxiolytic; long half-life
Clonazepam5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-[1,4]benzodiazepin-2-onePotent anticonvulsant; used for seizure disorders
Lorazepam7-chloro-5-(2'-chlorophenyl)-1H-benzodiazepine-2-carboxylic acidShorter half-life; often used for anxiety

Uniqueness: Ketazolam's unique feature lies in its specific metabolic pathway leading to diazepam formation, which may contribute to its prolonged effects compared to other benzodiazepines that do not share this metabolic route .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

372.1149552 g/mol

Monoisotopic Mass

372.1149552 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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